

Technical Guide: Physicochemical Characterization of 4-Methyltriphenylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methyltriphenylamine**

Cat. No.: **B1310691**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the fundamental physicochemical properties of **4-Methyltriphenylamine**, specifically its melting and boiling points. It includes precise data, comprehensive experimental protocols for the determination of these properties, and a logical workflow for the characterization of solid organic compounds. This guide is intended to serve as a technical resource for laboratory professionals engaged in chemical synthesis, materials science, and pharmaceutical development.

Introduction

4-Methyltriphenylamine, also known as N-(4-methylphenyl)diphenylamine, is an aromatic amine with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) where it can serve as a hole-transporting material. Accurate characterization of its physical properties, such as melting and boiling points, is critical for ensuring purity, optimizing synthesis and purification processes, and for its application in electronic devices. This guide details these essential properties and the methodologies for their verification.

Physicochemical Data

The fundamental physical properties of **4-Methyltriphenylamine** are summarized below. These values are crucial for handling, purification, and application of the compound.

Table 1: Physical Properties of **4-Methyltriphenylamine**

Property	Value
Melting Point	94-98 °C[1]
Boiling Point	432 °C[1]
Molecular Formula	C ₁₉ H ₁₇ N
Molar Mass	263.35 g/mol
Appearance	White crystal or powder[1]

Experimental Protocols

The following sections describe the detailed experimental methodologies for the determination of the melting and boiling points of **4-Methyltriphenylamine**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The capillary method is a standard and widely accepted technique for this determination.[2]

Objective: To determine the temperature range over which **4-Methyltriphenylamine** transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Heating oil (for Thiele tube method)

Procedure:

- Sample Preparation: Ensure the **4-Methyltriphenylamine** sample is completely dry.[3] Place a small amount of the compound on a clean, dry surface and crush it into a fine powder using a mortar and pestle.[4]
- Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. [3] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[3] The packed sample height should be approximately 2-3 mm.[3]
- Apparatus Setup (Thiele Tube):
 - Fill the Thiele tube with a suitable heating oil (e.g., silicone oil) to a level just above the upper side arm.[5]
 - Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.[5] The rubber band should remain above the oil level to prevent it from softening and breaking.
 - Insert the thermometer and attached capillary tube into the Thiele tube through a stopper. [5]
- Heating and Observation:
 - Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil.[5]
 - For an unknown sample, a rapid initial heating can be performed to find an approximate melting range.[6]
 - For an accurate measurement, allow the apparatus to cool and then begin heating again, slowing the rate to 1-2°C per minute as the temperature approaches the expected melting point.[7]
- Data Recording:
 - Record the temperature (T_1) at which the first droplet of liquid appears.[3]

- Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.[7]
- The melting point is reported as the range from T_1 to T_2 .

Boiling Point Determination (Siwoloboff Method)

Due to the high boiling point of **4-Methyltriphenylamine**, a micro-boiling point determination method such as the Siwoloboff method is appropriate.[1] This technique is suitable for small sample quantities and is commonly performed using a Thiele tube for uniform heating.[8][9]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube[8]
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer (calibrated, high-temperature range)
- Heating oil (high-temperature stability)

Procedure:

- Sample Preparation: Place a small amount of **4-Methyltriphenylamine** (enough to fill the fusion tube to a depth of about 1-2 cm) into the fusion tube. Since the compound is solid at room temperature, it must first be melted to perform this procedure.
- Apparatus Setup:
 - Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid sample.[10]

- Attach the fusion tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[8]
- Immerse the assembly in a Thiele tube filled with a high-temperature heating oil, ensuring the sample is below the oil level.[8]
- Heating and Observation:
 - Heat the side arm of the Thiele tube gently.[8] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[8]
 - Continue heating until the sample begins to boil, at which point a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]
- Data Recording:
 - Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[8]
 - The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn up into the capillary tube is the boiling point.[8][9]
 - Record this temperature as the boiling point of the sample.

Workflow Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a solid organic compound like **4-Methyltriphenylamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization of a Solid Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. thinksrs.com [thinksrs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. timstar.co.uk [timstar.co.uk]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiele tube - Wikipedia [en.wikipedia.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 4-Methyltriphenylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310691#4-methyltriphenylamine-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com